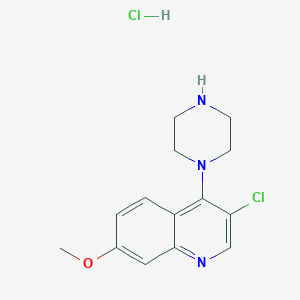
3-Chloro-7-methoxy-4-(piperazin-1-yl)quinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-7-methoxy-4-(piperazin-1-yl)quinoline hydrochloride is a heterocyclic compound that belongs to the quinoline family. It is characterized by the presence of a chlorine atom at the 3rd position, a methoxy group at the 7th position, and a piperazine ring at the 4th position of the quinoline core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-methoxy-4-(piperazin-1-yl)quinoline hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 3-chloro-7-methoxyquinoline.
Nucleophilic Substitution: The 4-position of the quinoline ring is then subjected to nucleophilic substitution with piperazine. This step often requires the use of a suitable base and solvent to facilitate the reaction.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-7-methoxy-4-(piperazin-1-yl)quinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinoline derivatives.
Reduction: The chlorine atom can be reduced to form dechlorinated products.
Substitution: The piperazine ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinoline-7-carboxylic acid derivatives, while substitution reactions can produce various N-substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-7-methoxy-4-(piperazin-1-yl)quinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: It is investigated for its potential as an antipsychotic and antidepressant agent due to its interaction with neurotransmitter receptors.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-4-(piperazin-1-yl)quinoline: Lacks the methoxy group at the 7th position.
7-Methoxy-4-(piperazin-1-yl)quinoline: Lacks the chlorine atom at the 3rd position.
4-(Piperazin-1-yl)quinoline: Lacks both the chlorine atom and the methoxy group.
Uniqueness
3-Chloro-7-methoxy-4-(piperazin-1-yl)quinoline hydrochloride is unique due to the presence of both the chlorine atom and the methoxy group, which contribute to its distinct chemical properties and biological activities. The combination of these functional groups enhances its potential as a versatile compound in medicinal chemistry.
Propiedades
| 1203579-72-9 | |
Fórmula molecular |
C14H17Cl2N3O |
Peso molecular |
314.2 g/mol |
Nombre IUPAC |
3-chloro-7-methoxy-4-piperazin-1-ylquinoline;hydrochloride |
InChI |
InChI=1S/C14H16ClN3O.ClH/c1-19-10-2-3-11-13(8-10)17-9-12(15)14(11)18-6-4-16-5-7-18;/h2-3,8-9,16H,4-7H2,1H3;1H |
Clave InChI |
YQSQGVSAGCUWHN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=NC=C(C(=C2C=C1)N3CCNCC3)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,12-diphenyl-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),6,13-tetraene-4,11-dione](/img/structure/B13750051.png)

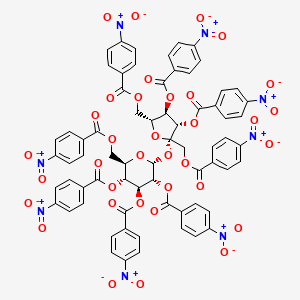


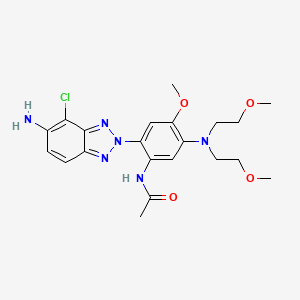

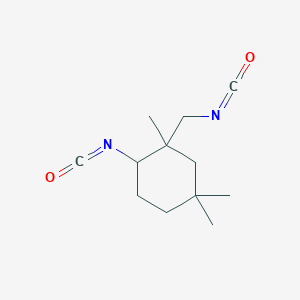
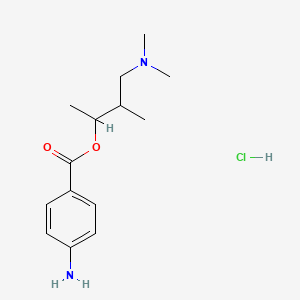

![[(1R,2S,3S,5R,8R,9R,10R,11S)-2,19-diacetyloxy-10-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B13750127.png)
